molecular formula C10H8O5 B14701804 2-Benzoylpropanedioic acid CAS No. 17579-69-0

2-Benzoylpropanedioic acid

Cat. No.: B14701804
CAS No.: 17579-69-0
M. Wt: 208.17 g/mol
InChI Key: RGCNRDSOFOALSW-UHFFFAOYSA-N
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Description

2-Benzoylpropanedioic acid, also known as 2-benzoylmalonic acid, is an organic compound with the molecular formula C10H8O5. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a benzoyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylpropanedioic acid can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoylmalonate ester, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification followed by hydrolysis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylpropanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoylformic acid.

    Reduction: Reduction of this compound can yield benzyl alcohol derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Benzoylformic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoylpropanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzoylpropanedioic acid involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the malonic acid moiety can undergo decarboxylation under certain conditions. These reactions enable the compound to act as an intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoylformic acid: Similar in structure but lacks the malonic acid moiety.

    Benzyl alcohol: A reduction product of 2-benzoylpropanedioic acid.

    Malonic acid: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to the presence of both a benzoyl group and a malonic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

17579-69-0

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

2-benzoylpropanedioic acid

InChI

InChI=1S/C10H8O5/c11-8(6-4-2-1-3-5-6)7(9(12)13)10(14)15/h1-5,7H,(H,12,13)(H,14,15)

InChI Key

RGCNRDSOFOALSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)C(=O)O

Origin of Product

United States

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